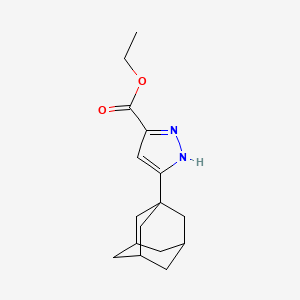

ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate

Description

Historical Context and Development

The development of ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate emerges from the convergence of two distinct historical trajectories in organic chemistry. The adamantane component traces its origins to the pioneering work of Czech chemist Stanislav Landa, who first isolated adamantane from petroleum fractions of the Hodonín oil field in Czechoslovakia in 1933. This discovery, initially reported at the Twelve Congress of Industrial Chemistry held in Prague from September 25 through October 3, 1932, marked the beginning of diamondoid chemistry. The term "adamantane" itself was suggested by Rudolf Lukeš, derived from the Greek "adamantinos" relating to steel or diamond, reflecting the structural similarity to the diamond crystal lattice. The first successful synthesis of adamantane was achieved by Vladimir Prelog in 1941, though with a modest yield of 0.16 percent through a complex five-stage process.

The pyrazole moiety contributes an equally rich historical foundation to this hybrid molecule. The term "pyrazole" was coined by German chemist Ludwig Knorr in 1883, establishing the nomenclature for this important class of nitrogen-containing heterocycles. The classical synthesis method was developed by German chemist Hans von Pechmann in 1898, who synthesized pyrazole from acetylene and diazomethane. These heterocyclic compounds gained prominence due to their widespread occurrence in natural products and their utility as pharmaceutical intermediates. The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, demonstrating the biological relevance of this structural motif.

The strategic combination of adamantane and pyrazole units represents a relatively recent development in medicinal chemistry, driven by the recognition that adamantyl groups provide favorable lipophilicity characteristics for biological membrane transport. Contemporary research has demonstrated that pyrazole-based adamantyl heterocyclic compounds exhibit promising pharmacological effects and may form superior alternatives to classical compounds due to their enhanced pharmacokinetic properties. The synthesis of this compound specifically leverages these historical insights to create a molecule with potentially enhanced biological activity and improved pharmaceutical properties.

Chemical Classification and Nomenclature

This compound belongs to the broad classification of carboxylate esters, specifically functioning as an ethyl ester derivative of a substituted pyrazole carboxylic acid. The compound can be systematically categorized within multiple chemical families, including nitrogen-containing heterocycles, adamantane derivatives, and pyrazole-based pharmaceuticals. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound's full systematic name is ethyl 5-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-3-carboxylate, which precisely describes the structural connectivity and substitution pattern. Alternative nomenclature includes 1H-Pyrazole-3-carboxylic acid, 5-tricyclo[3.3.1.13,7]dec-1-yl-, ethyl ester, providing a functional group-based description of the molecule.

The molecular structure can be analyzed through its Simplified Molecular Input Line Entry System representation: O=C(C1=NNC(C23CC4CC(C3)CC(C4)C2)=C1)OCC, which encodes the complete connectivity pattern. This notation reveals the presence of the characteristic pyrazole ring system (C1=NNC=C1) substituted at the 5-position with the adamantyl group and at the 3-position with the ethyl carboxylate functionality. The adamantane substituent is represented by the complex polycyclic structure C23CC4CC(C3)CC(C4)C2, corresponding to the tricyclo[3.3.1.13,7]decane framework.

The structural classification places this compound within the emerging class of hybrid molecules that combine privileged pharmaceutical scaffolds. The pyrazole heterocycle component classifies the molecule as an azole derivative, specifically featuring a five-membered ring containing two adjacent nitrogen atoms in ortho-substitution. The adamantane portion contributes characteristics typical of diamondoid structures, including exceptional rigidity and stress-free molecular geometry. The ethyl carboxylate functional group provides ester functionality, which often serves as a prodrug moiety or influences the compound's pharmacokinetic properties.

Significance in Heterocyclic Chemistry

This compound represents a paradigmatic example of contemporary heterocyclic design principles that emphasize the integration of multiple pharmacophoric elements within a single molecular framework. The pyrazole heterocycle serves as a crucial structural component due to its documented biological activities and its classification among the highly utilized ring systems for small molecule drugs by the United States Food and Drug Administration. The aromatic character of pyrazole, arising from six delocalized π-electrons in its planar conjugated ring structure, contributes significantly to molecular stability and potential for intermolecular interactions. The basic nature of pyrazole, with a pKb of 11.5, influences the compound's protonation state and subsequent biological interactions under physiological conditions.

The incorporation of the adamantane moiety introduces unique three-dimensional characteristics that distinguish this compound from conventional heterocyclic pharmaceuticals. Adamantane's tetrahedral symmetry and diamond-like carbon arrangement provide exceptional molecular rigidity while maintaining virtual stress-free geometry. These properties have proven advantageous in pharmaceutical applications, as adamantyl groups enhance metabolic stability, improve lipophilicity for membrane permeation, and provide bulk that can influence receptor binding selectivity. The spatial arrangement of carbon atoms in adamantane, identical to that found in diamond crystal structure, contributes to the remarkable thermal and chemical stability observed in adamantane-containing compounds.

Recent research has demonstrated that pyrazole-based adamantyl compounds exhibit significant antimicrobial activities, with studies showing both antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activities against various fungal species. These biological activities appear to be dose-dependent, suggesting structure-activity relationships that could be optimized through systematic structural modifications. The combination of adamantane and pyrazole functionalities creates a molecular architecture that potentially enhances biological membrane transport while maintaining the pharmacological benefits associated with each individual structural component.

| Heterocyclic Feature | Contribution to Molecular Properties |

|---|---|

| Pyrazole Ring | Aromatic stability, hydrogen bonding capability, basic character (pKb 11.5) |

| Adamantane Framework | Rigid three-dimensional structure, enhanced lipophilicity, metabolic stability |

| Ethyl Carboxylate | Ester functionality, potential prodrug characteristics, solubility modulation |

| Hybrid Architecture | Synergistic biological activity, improved pharmacokinetic profile |

Properties

IUPAC Name |

ethyl 5-(1-adamantyl)-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-2-20-15(19)13-6-14(18-17-13)16-7-10-3-11(8-16)5-12(4-10)9-16/h6,10-12H,2-5,7-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXUEEFAAHZGSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401177149 | |

| Record name | Ethyl 5-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401177149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847955-97-9 | |

| Record name | Ethyl 5-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847955-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401177149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of adamantanone with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by esterification to introduce the ethyl carboxylate group . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be employed to modify the pyrazole ring or the adamantane moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially modulating their activity . The pyrazole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following pyrazole-3-carboxylate derivatives share structural similarities but differ in substituents, leading to distinct chemical and biological profiles:

Stability and Reactivity

- The adamantane moiety enhances thermal stability, as seen in analogues like 5-(adamantan-1-yl)-4-ethyl-1,2,4-triazole-3-thiones, which retain structural integrity under reflux conditions .

- Nitrophenyl and bromophenyl derivatives are prone to nucleophilic aromatic substitution, enabling further functionalization (e.g., ester hydrolysis to carboxylic acids) .

Biological Activity

Ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by various studies and findings.

Chemical Structure and Properties

This compound consists of an adamantane moiety linked to a pyrazole ring with a carboxylate group. The unique structure contributes to its biological activity, particularly through interactions with biological targets due to the hydrophobic nature of the adamantane group.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound and related compounds. The following table summarizes key findings:

The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating its broad-spectrum antimicrobial potential. For instance, it has been shown to be nearly as effective as standard antibiotics like ampicillin against E. coli and P. aeruginosa.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound. A study utilizing a carrageenan-induced inflammation model in rats demonstrated that certain derivatives exhibited significant anti-inflammatory effects:

These findings suggest that modifications to the pyrazole scaffold can enhance anti-inflammatory effects, making this compound a candidate for further development in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. The adamantane structure allows for effective binding within hydrophobic pockets of proteins, potentially modulating their activity.

In particular, the compound's interactions may influence pathways related to inflammation and microbial resistance, although detailed mechanisms remain an area for further research.

Case Studies and Research Findings

Several case studies have documented the efficacy of ethyl 5-(adamantan-1-yl)-1H-pyrazole derivatives in various biological assays:

- Antimicrobial Efficacy : A series of synthesized pyrazoles were tested against multiple bacterial strains, revealing that some derivatives had MIC values comparable to established antibiotics, suggesting potential as new antimicrobial agents .

- Anti-inflammatory Studies : In vivo studies showed that specific derivatives significantly reduced paw edema in rat models, indicating their potential utility in treating inflammatory conditions .

- Therapeutic Applications : The compound's structural versatility allows it to be explored as a lead compound for developing new drugs targeting various diseases, including infections and inflammatory disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate?

- Methodology : The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting adamantane-1-carbohydrazide with β-keto esters (e.g., ethyl acetoacetate) under acidic or basic conditions. For example, hydrazide derivatives and β-keto esters undergo cyclization in ethanol with catalytic HCl, followed by purification via recrystallization or column chromatography .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry to optimize yield, as adamantane’s steric bulk may slow reactivity.

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodology : Use a combination of:

- X-ray crystallography to confirm molecular geometry (e.g., bond angles, substituent positioning) .

- NMR spectroscopy (¹H, ¹³C) to verify adamantane integration and pyrazole ring proton coupling patterns.

- Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight and fragmentation patterns.

Q. What stability precautions are recommended for handling and storage?

- Guidelines :

- Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the ester group .

- Avoid prolonged exposure to heat (>100°C) or strong oxidizing agents, as decomposition may yield CO, NOₓ, or adamantane derivatives .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

- Methodology :

- Perform density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO/LUMO energies) and identify reactive sites for functionalization .

- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes, receptors). For example, the adamantane moiety may enhance lipophilicity for CNS-targeted drugs .

- Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ measurements) to refine models.

Q. How can conflicting pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

- Analysis Framework :

- Standardize assay conditions : Control variables like solvent (DMSO concentration), pH, and cell lines to minimize variability .

- Dose-response curves : Use nonlinear regression to calculate precise IC₅₀ values and assess statistical significance (e.g., ANOVA).

- Metabolic stability testing : Evaluate compound degradation in liver microsomes to explain discrepancies in vivo vs. in vitro activity .

Q. What strategies optimize the regioselectivity of pyrazole ring functionalization?

- Experimental Design :

- Protecting groups : Temporarily block the carboxylate or adamantane substituent to direct electrophilic substitution to the desired pyrazole position .

- Catalytic systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C–H activation at specific sites.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may favor nucleophilic attack at the C-4 position over C-5 .

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.